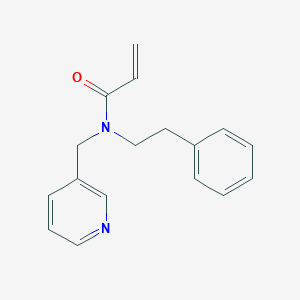![molecular formula C17H18BrN3O2 B2946697 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 587009-76-5](/img/structure/B2946697.png)
6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds. They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis of 1,4-disubstituted-1,2,3-triazoles has been reported using Cu (I) catalyzed click reaction .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
Reactions of fused tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones with primary amines have been reported to afford abnormal rearranged products, such as fused 3-alkyl-4-alkyliminopyrimidines, as well as the normally substituted 3-(2-alkylaminoethyl) derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their molecular structure. For example, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine has a molecular weight of 135.1267 .Aplicaciones Científicas De Investigación
Regioselective Synthesis of Pyrimidine Annelated Heterocycles
A study detailed the regioselective synthesis of pyrimidine annelated heterocycles, showcasing the versatility of related compounds in synthesizing complex heterocyclic structures. These compounds are essential in developing potential pharmaceuticals due to their complex structures and potential biological activities (Majumdar et al., 2001).
Facile Construction of Substituted Derivatives
Another study focused on the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the compound's role in synthesizing novel pyrimidone derivatives. Such derivatives hold significant promise for developing new therapeutic agents with improved efficacy and safety profiles (Hamama et al., 2012).
Synthesis of Luminescent Polymers
Research into the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units revealed the potential for creating materials with specific optical properties. These materials could be used in various applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells, demonstrating the broader applicability of such chemical compounds in materials science (Zhang & Tieke, 2008).
Development of Novel Inhibitors
A study on the inhibitors of glycolic acid oxidase using derivatives of pyrrole-2,5-dione as the core structure underscores the compound's importance in medicinal chemistry. By modifying the chemical structure, researchers aim to develop potent inhibitors for specific enzymes involved in disease pathways, paving the way for novel treatment options (Rooney et al., 1983).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Related compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation, particularly in cancer cells . This is due to the compound’s potential ability to disrupt the cell cycle by inhibiting CDK2 .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-4-6-12(7-5-11)15-14-13(10-21(15)9-8-18)19(2)17(23)20(3)16(14)22/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRXXXHQOBNPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2CCBr)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)



![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)

![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)